3,3',5,5'-Tetra-tert-butylbiphenyl chemical properties
3,3',5,5'-Tetra-tert-butylbiphenyl chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of 3,3',5,5'-Tetra-tert-butylbiphenyl and Its Dihydroxy Derivatives
Introduction
The nomenclature "3,3',5,5'-Tetra-tert-butylbiphenyl" refers to a sterically hindered biphenyl core. While this name specifies the parent hydrocarbon, the scientific literature and commercial availability are overwhelmingly dominated by its dihydroxy derivatives. This guide provides a comprehensive technical overview of these key compounds, addressing the distinct properties and synthesis of the 2,2'-diol and 4,4'-diol isomers. Furthermore, it outlines modern synthetic strategies to access the parent hydrocarbon, a less-documented but structurally significant molecule. This structure is designed to provide clarity for researchers, scientists, and drug development professionals by delineating the unique characteristics of each member of this molecular family.
Part 1: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
This ortho-hydroxylated biphenyl is a crucial intermediate, valued for the specific reactivity and coordination chemistry imparted by the proximity of its hydroxyl groups.
Nomenclature and Molecular Structure
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IUPAC Name: 2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol
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Synonyms: 3,3',5,5'-tetratert-butyl[1,1'-biphenyl]-2,2'-diol, 2,2'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl[1]
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CAS Number: 6390-69-8
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Molecular Formula: C₂₈H₄₂O₂[2]
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Molecular Weight: 410.64 g/mol
Experimental Protocol:
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Preparation of Base Solution: Dissolve 40 g (1 mole) of sodium hydroxide in 170 ml of water containing 1 g of sodium lauryl sulfate. The surfactant is crucial for emulsifying the organic phenol in the aqueous medium.
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Addition of Phenol: With stirring, heat the solution to 80°C and add 103 g (0.5 mole) of 2,4-di-tert-butylphenol. [3][4]3. Oxidation: Add 31 ml of a 30% hydrogen peroxide solution dropwise over the course of 2 hours. This controlled addition is a critical safety measure to manage the exothermic nature of the oxidation.
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Isolation and Purification: After the reaction mixture has cooled, the solid product precipitates. Isolate the product by filtration, wash thoroughly with water to remove residual salts, and dry. This procedure typically affords a high yield (98%) of the desired biphenyl-2,2'-diol. [3][4]
Spectroscopic Data
Full spectral data, including ¹H NMR, IR, and Mass Spectrometry, are available for reference through public databases such as PubChem (CID 80808) and from various chemical suppliers. [1]
Applications
The primary application of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is as a key intermediate in the manufacturing of high-performance phosphite antioxidants. These additives are essential for preventing the thermal degradation of plastics and polymers during high-temperature processing. [4]
Part 2: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol
The para-hydroxylated isomer is a widely used antioxidant, known for its efficacy in preventing oxidative degradation across various industries.
Nomenclature and Molecular Structure
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IUPAC Name: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol
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Synonyms: 4,4'-Bi(2,6-di-tert-butylphenol) [5]* CAS Number: 128-38-1 [5]* Molecular Formula: C₂₈H₄₂O₂ [5]* Molecular Weight: 410.64 g/mol [5]
Physicochemical Properties
This symmetric molecule is a stable, white crystalline powder, readily soluble in organic solvents but insoluble in water. [6]
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | White crystalline powder | [6] |
| Melting Point | 185 °C | [6] |
| Boiling Point | 460.4 °C at 760 mmHg | [6] |
| Density | 0.981 g/cm³ | [6] |
| Flash Point | 182 °C | [6]|
Synthesis: Oxidative Coupling of 2,6-Di-tert-butylphenol
The synthesis of the 4,4'-diol proceeds via a two-step sequence involving the oxidative coupling of 2,6-di-tert-butylphenol (DTBP). The steric hindrance at the ortho positions of DTBP directs the coupling to the para position.
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Oxidative Dimerization: DTBP undergoes oxidative C-C coupling to form 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ). This reaction can be catalyzed by various transition metal complexes, such as those involving copper or molybdenum, using an oxidant like oxygen or a peroxide. [7][8][9][10]2. Reduction: The resulting diphenoquinone is then reduced to yield the final 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol.
This method is well-established for producing the symmetrical 4,4'-biphenol structure. [11]
Applications
As a potent antioxidant, this compound finds extensive use as a stabilizer in a variety of materials: [6]* Lubricants: It prevents oxidation and extends the operational life of lubricating oils and greases.
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Plastics and Rubber: It inhibits oxidative degradation, thereby preserving the mechanical properties and extending the lifespan of these polymers.
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Packaging Materials: It is used in medical and food packaging to prevent oxidation that could compromise the quality and safety of the contents.
Part 3: 3,3',5,5'-Tetra-tert-butylbiphenyl (Parent Hydrocarbon)
The parent hydrocarbon, lacking hydroxyl groups, is a highly nonpolar and sterically congested molecule. While not commercially common, its synthesis is of academic and research interest for studies in materials science and as a bulky ligand scaffold.
Nomenclature and Molecular Structure
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IUPAC Name: 1,1'-Biphenyl, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
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Molecular Formula: C₂₈H₄₂
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Molecular Weight: 378.64 g/mol
Synthetic Strategies
Direct synthesis of such a sterically hindered biaryl requires modern cross-coupling methodologies capable of overcoming the significant steric repulsion between the coupling partners.
A. Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for constructing C-C bonds, including those in sterically demanding biaryls. [12]The proposed synthesis would involve the coupling of 3,5-di-tert-butylphenylboronic acid with a 3,5-di-tert-butylaryl halide. [13]
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Rationale: This approach is highly effective due to the mild reaction conditions and high functional group tolerance of the Suzuki coupling. The choice of a specialized phosphine ligand is often critical for successfully coupling sterically hindered substrates. [14][15] B. Ullmann Homocoupling
The classic Ullmann coupling, which involves the copper-catalyzed dimerization of an aryl halide, presents another viable route. [16]
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Protocol: The reaction would involve heating 1-bromo-3,5-di-tert-butylbenzene with a stoichiometric or catalytic amount of copper metal or a copper(I) salt, often at high temperatures. [17][18]* Causality: While effective for homocoupling, the Ullmann reaction typically requires harsher conditions (higher temperatures) than palladium-catalyzed methods and may have lower yields for very hindered substrates. [15] C. Deoxygenation of Diol Derivatives A less direct, multi-step approach would be the deoxygenation of the more readily available diol derivatives (Parts 1 and 2). This could be achieved through methods such as conversion of the hydroxyl groups to tosylates or triflates, followed by reductive cleavage.
References
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Cull, J. E. W., Richard, A., & Scott, J. (2013). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants. Green Chemistry, 15(3), 592-597. DOI:10.1039/C2GC36736J. Available from: [Link]
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Cull, J. E. W., Richard, A., & Scott, J. (2013). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants. Green Chemistry, 15(3), 592-597. Available from: [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl. Retrieved from [Link]
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Gündoğan, F., & Akay, H. (2019). Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. Journal of Hazardous Materials, 371, 280-287. DOI: 10.1016/j.jhazmat.2019.03.001. Available from: [Link]
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ResearchGate. (n.d.). Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
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OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
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LookChem. (n.d.). Cas 128-38-1,3,3',5,5'-TETRA(TERT-BUTYL)[1,1'-BIPHENYL]. Retrieved from [Link]
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Li, G. Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(9), 3543–3546. DOI: 10.1021/jo900353g. Available from: [Link]
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Liptrot, D. J., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(8), 6623–6634. DOI: 10.3390/molecules16086623. Available from: [Link]
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FAQ. (2023). What is the application of 1-BROMO-3-TERT-BUTYLBENZENE in organic synthesis? Retrieved from [Link]
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